molecular formula C8H10ClNO B15047436 2-(4-Chloro-phenylamino)-ethanol CAS No. 2933-81-5

2-(4-Chloro-phenylamino)-ethanol

Cat. No.: B15047436
CAS No.: 2933-81-5
M. Wt: 171.62 g/mol
InChI Key: FRJSZCNBYVMOTD-UHFFFAOYSA-N
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Description

2-(4-Chloro-phenylamino)-ethanol is an ethanolamine derivative featuring a 4-chlorophenylamino group (-NH-C₆H₄-Cl) attached to the ethanol backbone. Its molecular formula is C₈H₁₁ClN₂O, with a molecular weight of 186.64 g/mol. The compound’s primary applications lie in pharmaceutical and synthetic chemistry, particularly as an intermediate for bioactive molecules. Its structure allows for hydrogen bonding via the hydroxyl and amino groups, influencing solubility and reactivity.

Properties

CAS No.

2933-81-5

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-(4-chloroanilino)ethanol

InChI

InChI=1S/C8H10ClNO/c9-7-1-3-8(4-2-7)10-5-6-11/h1-4,10-11H,5-6H2

InChI Key

FRJSZCNBYVMOTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-phenylamino)-ethanol can be achieved through several methods. One common approach involves the reaction of 4-chloroaniline with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a base, to facilitate the nucleophilic attack of the amine group on the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-phenylamino)-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-Chloro-phenylamino)-acetaldehyde.

    Reduction: Formation of 2-(4-Chloro-phenylamino)-ethanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-phenylamino)-ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-phenylamino)-ethanol involves its interaction with specific molecular targets. The aminoethanol moiety can form hydrogen bonds with biological molecules, while the chloro-substituted phenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Functional Groups

  • 2-(3-Chloro-4-fluorobenzyloxy-5-methoxybenzylamino)ethanol (): Molecular Formula: C₁₇H₁₈ClFNO₃ Key Differences: Incorporates a fluorobenzyloxy group and methoxy substituent. Applications: Likely explored for CNS-targeted drug development due to fluorinated aromatic systems.
  • 2-[(4-Amino-2-chloro-5-nitrophenyl)amino]ethanol (): Molecular Formula: C₈H₁₀ClN₃O₃ Key Differences: Nitro (-NO₂) and amino (-NH₂) groups introduce redox activity and hydrogen-bonding capacity. The nitro group may confer metabolic instability but enhance reactivity in electrophilic substitution reactions .

Thiazole Derivatives

  • This structural motif is associated with antimicrobial and anticancer activities . Melting Point: 101–104°C, lower than ketone derivatives due to reduced crystallinity .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Activities Source
2-(4-Chloro-phenylamino)-ethanol C₈H₁₁ClN₂O 186.64 -OH, -NH-, 4-Cl Intermediate for pharmaceuticals -
2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone C₁₄H₁₁Cl₂NO 296.15 Ketone, 4-Cl High melting point (427–428 K), crystalline
Phenylethanolamine A () C₁₉H₂₄N₂O₄ 368.41 Nitro, methoxy, β-agonist core β-adrenergic activity, muscle growth
[5-Amino-2-(4-chlorophenoxy)phenyl]methanol C₁₃H₁₂ClNO₂ 249.69 -CH₂OH, 4-Cl, amino High topological polar surface area (55.5 Ų)

Biological Activity

2-(4-Chloro-phenylamino)-ethanol, also known as 4-chloroaniline ethanol derivative, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, drawing from diverse research sources.

Chemical Structure and Properties

The chemical structure of this compound includes a chloro-substituted phenyl ring attached to an amino group and an ethanol moiety. This configuration allows for various interactions with biological molecules, influencing its pharmacological profile.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have shown that modifications of phenylamino derivatives can lead to enhanced efficacy in inhibiting cell growth in breast cancer cells (MCF-7) and cervical cancer cells (HeLa) with IC50 values ranging from 0.69 μM to 11 μM .

CompoundCell LineIC50 (μM)
This compoundMCF-7TBD
Modified derivativeHeLa0.69
Standard drug (Doxorubicin)HeLa2.29

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Tubulin Destabilization : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division. This results in cell cycle arrest and apoptosis .
  • Histone Deacetylase Inhibition : Some derivatives exhibit histone deacetylase inhibitory activity, which can lead to altered gene expression associated with cancer progression .

Case Studies

  • Anticancer Activity : A study evaluated the antiproliferative effects of various substituted phenylamino compounds, revealing that those with chloro substitutions showed enhanced activity against cancer cell lines compared to their non-chloro counterparts .
  • Toxicological Assessments : Investigations into the safety profile of related compounds have indicated potential skin sensitization and environmental toxicity concerns, necessitating careful evaluation before clinical application .

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